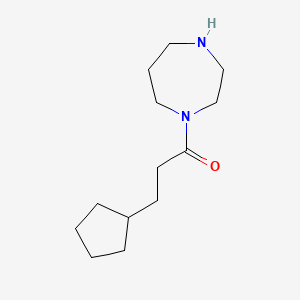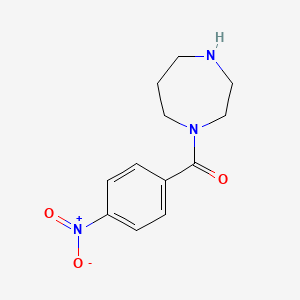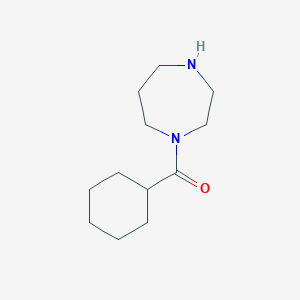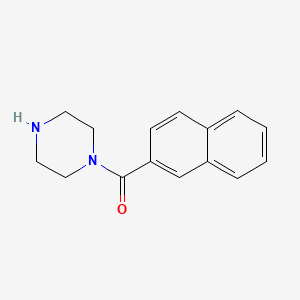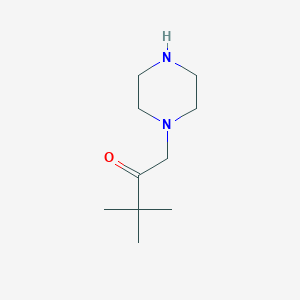
3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-piperazin-1-yl-butan-2-one (DMPB) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% is not yet fully understood. However, it is believed to interact with a variety of proteins and enzymes in the body, which may explain its wide range of applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% are not yet fully understood. However, it is believed to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-tumor effects. Additionally, it has been shown to have an effect on the immune system, as well as on the metabolism of glucose and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% in laboratory experiments include its high purity, its low cost, and its versatility. Additionally, it is relatively easy to synthesize and store. The main limitation of using 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are a number of potential future directions for 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% research. One potential direction is to further explore its mechanism of action and its effects on the body. Additionally, research could be done to explore its potential applications in drug synthesis and other areas. Finally, research could be done to explore its potential use in the development of new catalysts and surfactants.
Méthodes De Synthèse
3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% can be synthesized through a number of different methods. The most common method is the reaction of dimethyl-1-piperazin-1-yl-butan-2-one with a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction produces a white crystalline solid with a purity of 97%.
Applications De Recherche Scientifique
3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as anticonvulsants, anti-HIV drugs, and antimalarials. It has also been used in the synthesis of various polymers, such as polyamides, polyurethanes, and polyolefins. Additionally, it has been used in the synthesis of various catalysts and surfactants.
Propriétés
IUPAC Name |
3,3-dimethyl-1-piperazin-1-ylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBKUCZVQDCILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-piperazin-1-YL-butan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


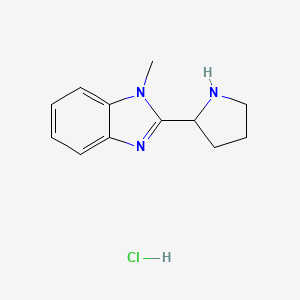


![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)
![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)
